

spectroscopic data for 2-Tetradecylbenzenesulfonic acid (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-Tetradecylbenzenesulfonic acid

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Spectroscopic Profile of Alkylbenzenesulfonic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for long-chain alkylbenzenesulfonic acids, with a focus on tetradecylbenzenesulfonic acid isomers. Due to the limited availability of public spectroscopic data specifically for **2-tetradecylbenzenesulfonic acid**, this document leverages data from closely related structures, primarily dodecylbenzenesulfonic acid (DBSA), to provide a representative analysis. The methodologies and expected spectral characteristics are detailed for researchers working with similar compounds.

Mass Spectrometry Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For alkylbenzenesulfonic acids, electrospray ionization (ESI) is a common technique.

Table 1: Mass Spectrometry Data for Dodecylbenzenesulfonic Acid



Parameter	Value	Source
Molecular Formula	C18H30O3S	[1][2]
Molecular Weight	326.49 g/mol	[1][2]
Ionization Mode	ESI Negative	[3][4]
Precursor Ion ([M-H] ⁻)	m/z 325.1843	[3][4]
Major Fragments (m/z)	183.0121, 197.0277	[3][4]

Note: The data presented is for dodecylbenzenesulfonic acid, a C12 analogue of tetradecylbenzenesulfonic acid. The expected molecular weight for tetradecylbenzenesulfonic acid ($C_{20}H_{34}O_3S$) is approximately 354.55 g/mol , and its deprotonated molecule would be observed at m/z 353.[5][6]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

A typical LC-MS analysis for an alkylbenzenesulfonic acid would involve the following steps:

- Sample Preparation: The analyte is dissolved in a suitable solvent, such as a mixture of methanol and water.
- Chromatographic Separation: The sample is injected into a liquid chromatograph, often
 equipped with a C18 reversed-phase column. A gradient elution with solvents like water and
 methanol, both containing a small amount of formic acid, is used to separate the compound
 from any impurities.[4]
- Ionization: The eluent from the LC is introduced into the mass spectrometer's electrospray ionization (ESI) source. In negative ion mode, the sulfonic acid group readily deprotonates to form the [M-H]⁻ ion.
- Mass Analysis: The ions are guided into a mass analyzer, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.



 Fragmentation (MS/MS): To obtain structural information, the precursor ion (e.g., m/z 325 for DBSA) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an alkylbenzenesulfonic acid is characterized by absorptions corresponding to the sulfonic acid group, the aromatic ring, and the alkyl chain.

Table 2: Characteristic IR Absorption Bands for Dodecylbenzenesulfonic Acid

Functional Group	Wavenumber (cm⁻¹)	Description
O-H stretch (sulfonic acid)	3400-2800 (broad)	Hydrogen-bonded OH
C-H stretch (aromatic)	3100-3000	Aromatic C-H vibrations
C-H stretch (aliphatic)	2958, 2925, 2852	Asymmetric and symmetric stretching of CH ₃ and CH ₂ groups[7]
C=C stretch (aromatic)	1600, 1450	Benzene ring vibrations
S=O stretch (sulfonic acid)	1124 (asymmetric), 1033 (symmetric)	Stretching vibrations of the sulfonyl group[7]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For a viscous liquid like **2-tetradecylbenzenesulfonic acid**, the simplest method is to place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[1]
- Background Spectrum: A background spectrum of the clean salt plates is recorded.
- Sample Spectrum: The sample is placed in the spectrometer, and the infrared spectrum is recorded.



 Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. While specific NMR data for **2-tetradecylbenzenesulfonic acid** is not readily available, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for **2-Tetradecylbenzenesulfonic Acid**



¹ H NMR	Predicted Chemical Shift (ppm)	Description
Aromatic Protons	7.2 - 8.0	Protons on the benzene ring, with those closest to the electron-withdrawing sulfonic acid group appearing further downfield.
Methine Proton (benzylic)	~2.9 - 3.2	The CH group of the alkyl chain attached to the benzene ring.
Methylene Protons	1.2 - 1.6	The (CH ₂) ₁₂ groups of the long alkyl chain.
Methyl Proton	~0.8 - 0.9	The terminal CH₃ group of the alkyl chain.
¹³ C NMR	Predicted Chemical Shift (ppm)	Description
Aromatic Carbons (substituted)	140 - 150	Carbons of the benzene ring attached to the alkyl and sulfonic acid groups.
Aromatic Carbons (unsubstituted)	125 - 130	CH carbons of the benzene ring.
Methine Carbon (benzylic)	~35 - 40	The CH carbon of the alkyl chain attached to the ring.
Methylene Carbons	22 - 32	The (CH ₂) ₁₂ carbons of the alkyl chain.
Methyl Carbon	~14	The terminal CH₃ carbon.

Experimental Protocol: NMR Spectroscopy

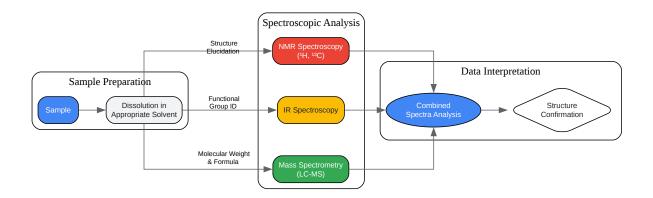
• Sample Preparation: A small amount of the sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.



- Spectrometer Setup: The sample tube is placed in the NMR spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C), and the magnetic field is shimmed to ensure homogeneity.
- Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. For ¹³C NMR, a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-tetradecylbenzenesulfonic acid**.



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Caption: Workflow for Spectroscopic Analysis.



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